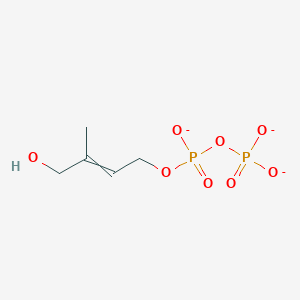

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate typically involves the enzymatic conversion of 2-C-methyl-D-erythritol-4-phosphate. This process is catalyzed by the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate synthase (IspG), followed by the reduction of the resulting product by 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH) .

Industrial Production Methods: Industrial production methods harness the methylerythritol phosphate pathway in microbes to synthesize isoprenoid compounds. This eco-friendly method involves genetically engineered microorganisms that express the necessary enzymes for the conversion of simple sugars into this compound .

Análisis De Reacciones Químicas

Enzymatic Reduction to Isoprenoid Precursors

HMBPP undergoes reductive dehydroxylation catalyzed by the [4Fe-4S] cluster-containing enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH) . This reaction produces two isoprenoid precursors:

-

Isopentenyl pyrophosphate (IPP)

-

Dimethylallyl pyrophosphate (DMAPP)

Reaction Mechanism:

-

Substrate Binding : HMBPP coordinates to the [4Fe-4S] cluster via its C4 hydroxyl group, forming a Fe–O bond (distance: 2.0 Å) .

-

Electron Transfer : The [4Fe-4S] cluster donates two electrons, enabling reductive elimination of the hydroxyl group.

-

Protonation : Sequential protonation of intermediates leads to IPP (70–80%) and DMAPP (20–30%), depending on reaction conditions .

Key Experimental Findings:

| Parameter | Value/Observation | Source |

|---|---|---|

| Catalytic Efficiency | ||

| Electron Donors | Ferredoxin, flavodoxin, or dithionite | |

| Oxygen Sensitivity | Reaction inhibited by O |

Role of the [4Fe-4S] Cluster

The [4Fe-4S] cluster in IspH is essential for catalysis. Mutagenesis studies reveal:

-

His42 and His124 residues stabilize substrate binding ( increases 10-fold in mutants) .

-

Glu126 mutation disrupts cluster integrity, halting catalysis .

Spectroscopic Evidence:

-

EPR/ENDOR : Trapped intermediates (e.g., FeS A state) confirm direct cluster-substrate interaction during reduction .

-

Mössbauer Spectroscopy : Identifies the +1 oxidation state of the [4Fe-4S] cluster during catalysis .

Non-Enzymatic Reactions

While enzymatic reduction dominates, HMBPP participates in:

Substitution Reactions:

-

Nucleophilic Attack : The pyrophosphate group can be replaced by nucleophiles (e.g., thiols) under basic conditions, forming thioether derivatives .

Comparative Reactivity with Analogues

| Compound | Reactivity with IspH | Key Difference |

|---|---|---|

| 2-C-Methyl-D-erythritol-4-phosphate | Precursor in MEP pathway | Lacks conjugated double bond |

| Isopentenyl pyrophosphate | Product of HMBPP reduction | No hydroxyl group for coordination |

Structural Determinants of Reactivity

Aplicaciones Científicas De Investigación

Biochemical Research

HMBPP serves as a crucial intermediate in the synthesis of isoprenoids, which are vital for numerous biological functions. Its role in the MEP pathway has made it a subject of extensive research aimed at understanding isoprenoid biosynthesis and its implications for microbial physiology.

Table 1: Key Isoprenoid Products Derived from HMBPP

| Product Name | Functionality |

|---|---|

| Isopentenyl Pyrophosphate | Precursor for terpenes and sterols |

| Dimethylallyl Pyrophosphate | Key intermediate in various biosynthetic pathways |

Medical Applications

HMBPP has garnered attention as a potential therapeutic target due to its unique presence in pathogenic organisms such as Mycobacterium tuberculosis and malaria parasites. It acts as a phosphoantigen that activates human Vγ9/Vδ2 T cells, which are crucial for immune responses against infections . Its extraordinary potency (bioactivity of approximately 0.1 nM) positions it as a promising candidate for immunotherapy against infectious diseases .

Case Study: Activation of T Cells

Research indicates that treatment with HMBPP can significantly expand circulating Vγ9/Vδ2 T cells, enhancing their cytotoxic capabilities against infected cells. This effect was observed in macaques treated with HMBPP and IL-2, leading to prolonged immune responses .

Vector Control Strategies

Recent studies have explored HMBPP's role as a phagostimulant in mosquito species that transmit malaria and other diseases. The addition of HMBPP to blood meals has been shown to increase feeding rates among mosquitoes, suggesting its utility in developing environmentally friendly vector control strategies .

Table 2: Impact of HMBPP on Mosquito Feeding Behavior

| Mosquito Species | Feeding Rate Increase (%) |

|---|---|

| Anopheles coluzzii | Significant |

| Aedes aegypti | Significant |

| Culex pipiens | Significant |

Industrial Applications

HMBPP is also being investigated for its potential in metabolic engineering to produce valuable isoprenoids. The eco-friendly synthesis pathways utilizing genetically engineered microorganisms highlight its promise as an alternative to petroleum-derived products .

Mecanismo De Acción

The mechanism of action of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate involves its conversion by the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH). This enzyme contains a 4Fe-4S cluster that facilitates the reduction of the compound into isopentenyl diphosphate and dimethylallyl diphosphate. These products are then used in the biosynthesis of various isoprenoids .

Comparación Con Compuestos Similares

- Isopentenyl diphosphate

- Dimethylallyl diphosphate

- 2-C-methyl-D-erythritol-4-phosphate

Comparison: (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate is unique due to its role as an intermediate in the non-mevalonate pathway, which is distinct from the classical mevalonate pathway found in mammals. This uniqueness makes it a valuable target for developing antibiotics and antimalarial drugs, as it is absent in humans but present in many pathogenic bacteria and parasites .

Actividad Biológica

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a significant compound in the realm of immunology and microbiology, primarily recognized for its role as a potent activator of γδ T cells. This article delves into the biological activity of HMBPP, exploring its mechanisms, effects on immune responses, and implications in various biological systems.

Overview of HMBPP

HMBPP is a key intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for isoprenoid biosynthesis in many bacteria and some eukaryotic organisms, including plants and algae. However, it is not synthesized in vertebrates, making its effects particularly interesting in studies involving immune responses to microbial infections.

Activation of γδ T Cells

HMBPP has been identified as a major activator for human γδ T cells, particularly the Vγ9/Vδ2 subset. Research indicates that HMBPP is approximately times more effective than isopentenyl pyrophosphate (IPP) in stimulating these immune cells . The activation mechanism involves the recognition of HMBPP by specific receptors on γδ T cells, leading to their proliferation and production of cytokines such as IFN-γ.

Table 1: Comparison of HMBPP and IPP Activation Potency

| Compound | Activation Potency (Relative) |

|---|---|

| HMBPP | times more potent |

| IPP | Baseline |

Cytotoxic Responses

In studies involving macaques, prolonged treatment with HMBPP combined with interleukin-2 (IL-2) resulted in a significant expansion of circulating Vγ2Vδ2 T cells. These cells exhibited a cytotoxic phenotype characterized by the expression of CD8 and the production of perforin, suggesting that HMBPP can enhance the cytotoxic potential of these T cells against pathogens . The accumulation of these activated T cells in pulmonary tissues persisted for several months after treatment, indicating a lasting immune response.

Phagostimulant Activity

Recent findings have highlighted the role of HMBPP as a phagostimulant in mosquito vectors such as Anopheles and Aedes species. When added to blood meals, HMBPP significantly increased feeding rates among these mosquitoes, suggesting potential applications in vector control strategies . The presence of the pyrophosphate group in HMBPP is crucial for this stimulatory effect, as modifications to this structure resulted in loss of activity.

Table 2: Feeding Rates in Mosquitoes with HMBPP Supplementation

| Mosquito Species | Feeding Rate (%) |

|---|---|

| Anopheles gambiae | >90 |

| Aedes aegypti | >90 |

| Culex pipiens | >90 |

Case Studies

- Macaque Study on T Cell Expansion : A study demonstrated that macaques treated with HMBPP and IL-2 experienced a marked increase in Vγ2Vδ2 T cell numbers within one week post-treatment. These findings underscore the potential for HMBPP to enhance immune responses in vivo .

- Vector Control Research : In experiments assessing mosquito feeding behavior, the addition of HMBPP to artificial feeding solutions resulted in doubled feeding rates compared to controls without HMBPP. This suggests that HMBPP could be utilized to improve bait formulations for vector management .

Propiedades

IUPAC Name |

[(4-hydroxy-3-methylbut-2-enoxy)-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSIZRKJVDMQOQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O8P2-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.